molecular formula C8H6N2O3S B1586420 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid CAS No. 368870-05-7

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Cat. No. B1586420
M. Wt: 210.21 g/mol
InChI Key: QAXQRHWAJNDTCV-UHFFFAOYSA-N
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Description



  • 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is a chemical compound with the molecular formula C9H7NO2S2 and a molecular weight of 225.29 g/mol .

  • It is a specialty product used in proteomics research.

  • The compound is also known by other names, including 5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid .





  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions, which are detailed in scientific literature.

    • Unfortunately, I do not have access to specific synthetic methods for this compound.





  • Molecular Structure Analysis



    • The molecular formula indicates that it contains 9 carbon atoms , 7 hydrogen atoms , 1 nitrogen atom , 1 oxygen atom , and 2 sulfur atoms .

    • The structure consists of a thiophene ring with a thiazole and an isoxazole substituent.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, but specific examples would require further investigation.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not specified.

    • Solubility : Solubility properties are not provided.

    • Appearance : The compound is likely a solid.

    • Stability : Store in a well-ventilated place and keep the container tightly closed.




  • Scientific Research Applications

    Synthesis and Chemical Properties

    A notable study by Mathieu et al. (2015) introduced a versatile chemical route for synthesizing orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are valuable as design mimics of protein secondary structures. This synthesis is centered on cross-Claisen condensations, highlighting a method for introducing a wide variety of lateral chains on the γ-amino acids or thiazole core, showcasing the compound's utility in designing biomimetics for proteins (Mathieu et al., 2015).

    Computational and Spectroscopic Analysis

    Singh et al. (2019) conducted a comprehensive computational and spectroscopic analysis of 4-methylthiadiazole-5-carboxylic acid, demonstrating the utility of density functional theory in understanding the electronic structure and spectral features of such compounds. This study provides a foundation for understanding how modifications to the thiazole moiety can affect molecular properties, relevant for the development of new materials or pharmaceuticals (Singh et al., 2019).

    Corrosion Inhibition

    Research by Ammal et al. (2018) evaluated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, including those structurally related to 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, for mild steel in sulphuric acid. This study illustrates the compound's potential applications in protecting industrial materials, highlighting its practical significance beyond biological systems (Ammal et al., 2018).

    Antimicrobial Activity

    Shirai et al. (2013) explored the antimicrobial activities of thiazolyl-acetic acid derivatives, focusing on their effectiveness against various microbial strains. The findings indicate the potential of derivatives of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid in serving as biocides or preservatives in commercial products, given their broad-spectrum antibacterial and antifungal activities (Shirai et al., 2013).

    Synthesis of Heterocyclic Compounds

    The work of Petkevich et al. (2021) on synthesizing 2-mercapto-1,3,4-triazoles and 2-amino-1,3,4-thiadiazoles from 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids underscores the compound's role in generating novel heterocyclic assemblies. These findings suggest its applicability in creating compounds with potential biological activity, showcasing the versatility of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid in synthesizing biologically active molecules (Petkevich et al., 2021).

    Safety And Hazards



    • The compound is considered hazardous due to its potential effects on the skin, eyes, and respiratory system.

    • Safety precautions include wearing protective gear and avoiding inhalation or skin contact.

    • In case of exposure, follow first-aid measures as described in the safety data sheet.




  • Future Directions



    • Further research is needed to explore its biological activities, potential applications, and safety profiles.

    • Investigate its pharmacological properties and potential therapeutic uses.




    properties

    IUPAC Name

    5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H6N2O3S/c1-4-9-6(3-14-4)7-2-5(8(11)12)10-13-7/h2-3H,1H3,(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QAXQRHWAJNDTCV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC(=CS1)C2=CC(=NO2)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H6N2O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60380052
    Record name 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60380052
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    210.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

    CAS RN

    368870-05-7
    Record name 5-(2-Methyl-4-thiazolyl)-3-isoxazolecarboxylic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=368870-05-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60380052
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
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    5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
    Reactant of Route 4
    5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
    Reactant of Route 5
    5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
    Reactant of Route 6
    Reactant of Route 6
    5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

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